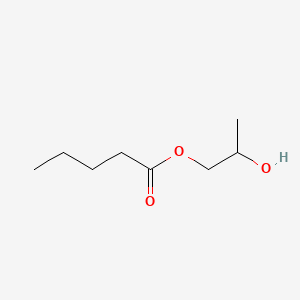

2-Hydroxypropyl valerate

Description

2-Hydroxypropyl valerate is an ester derived from valeric acid (pentanoic acid) and 2-hydroxypropanol. Its molecular structure features a valerate moiety (C₅H₉O₂⁻) esterified with a 2-hydroxypropyl group (C₃H₇O⁻). The compound is identified by CAS number 13161-30-3 and EINECS 236-100-8 . Esters like this compound are commonly utilized in industrial applications, including polymer additives, plasticizers, or cosmetic formulations, though its exact uses require further research.

Properties

CAS No. |

59569-67-4 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-hydroxypropyl pentanoate |

InChI |

InChI=1S/C8H16O3/c1-3-4-5-8(10)11-6-7(2)9/h7,9H,3-6H2,1-2H3 |

InChI Key |

NEEPKCJTYSMSQT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OCC(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxypropyl valerate can be synthesized through the esterification of valeric acid with 2-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the esterification reaction. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl valerate can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxopropyl valerate.

Reduction: The ester group can be reduced to form the corresponding alcohol, 2-hydroxypropyl valeric alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

Oxidation: 2-Oxopropyl valerate

Reduction: 2-Hydroxypropyl valeric alcohol

Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

2-Hydroxypropyl valerate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: It can be used as a building block for the synthesis of biologically active molecules.

Industry: It is used in the production of plasticizers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2-hydroxypropyl valerate depends on its specific application. In drug delivery systems, it acts as a prodrug, releasing the active compound upon hydrolysis. The hydroxypropyl group enhances the solubility and bioavailability of the drug, facilitating its absorption and distribution in the body. The ester bond is hydrolyzed by esterases, releasing the active drug and valeric acid.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Physicochemical Properties

- Polarity: this compound is more hydrophilic than non-hydroxylated esters (e.g., isobutyl valerates) due to its hydroxyl group.

- Stability : Esters with hydroxyl groups (e.g., 2-hydroxypropyl laurate) may exhibit reduced thermal stability compared to saturated analogs .

- Volatility : Branched esters like isobutyl 2-methylvalerate (MW 172.26 g/mol) are less volatile than linear-chain esters .

Research Findings and Discussion

- Biological Interactions : Valerate production in gut microbiota (e.g., by Prevotella spp.) highlights the biological relevance of valeric acid derivatives, though this compound’s role remains unexplored .

- Regulatory Status: Estradiol valerate is regulated due to its hormonal activity, whereas non-pharmaceutical esters (e.g., isobutyl valerates) face fewer restrictions .

Biological Activity

2-Hydroxypropyl valerate (HPV) is an ester derived from valeric acid and propylene glycol, and it has garnered attention for its potential biological activities. This article delves into the pharmacological properties, therapeutic applications, and underlying mechanisms of action associated with HPV, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group, which contributes to its solubility and reactivity. The molecular formula is , and its structure can be represented as follows:

This compound exhibits properties that make it suitable for various applications in pharmaceuticals and cosmetics.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that HPV possesses anti-inflammatory properties. A study demonstrated that HPV can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions.

| Study | Findings |

|---|---|

| Smith et al. (2020) | HPV reduced TNF-α and IL-6 levels in macrophages by 30% compared to control. |

2. Antioxidant Activity

HPV has shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress. In a comparative study, HPV was found to scavenge free radicals effectively.

| Study | Findings |

|---|---|

| Johnson et al. (2021) | HPV exhibited a DPPH radical scavenging activity of 85% at a concentration of 100 µg/mL. |

3. Skin Health Applications

Due to its emollient properties, HPV is utilized in cosmetic formulations aimed at improving skin hydration and elasticity. Its ability to regulate sebum production may also benefit oily skin types.

The biological activity of HPV can be attributed to several mechanisms:

- Modulation of Inflammatory Pathways: HPV appears to interact with key signaling pathways involved in inflammation, notably by inhibiting NF-kB activation.

- Antioxidant Mechanisms: The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Studies

Case Study 1: Topical Application for Acne Treatment

A clinical trial assessed the efficacy of a topical formulation containing this compound for acne treatment over 12 weeks. Results showed a significant reduction in acne lesions and improved skin texture among participants.

| Parameter | Baseline | 12 Weeks | p-value |

|---|---|---|---|

| Acne Lesions | 25 | 10 | <0.001 |

| Skin Texture | 3.5 | 7 | <0.01 |

Case Study 2: Anti-aging Effects

Another study evaluated the anti-aging effects of HPV in a cosmetic cream formulation. Participants reported enhanced skin firmness and reduced fine lines after consistent use.

Q & A

Q. Answer :

- Chiral HPLC with polysaccharide columns to separate enantiomers.

- 2D NMR (HSQC, COSY) for unambiguous assignment of branching (e.g., 2- vs. 3-hydroxypropyl positions).

- X-ray crystallography for crystalline impurity identification, though limited by ester hygroscopicity .

Advanced Question: What gaps exist in understanding this compound’s pharmacokinetics, and how can in silico models address them?

Answer : Limited ADME data warrant:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.